molecular formula C23H29N3O B11541173 2-heptyl-N-{4-[(E)-phenyldiazenyl]phenyl}cyclopropanecarboxamide CAS No. 339590-73-7

2-heptyl-N-{4-[(E)-phenyldiazenyl]phenyl}cyclopropanecarboxamide

Cat. No.: B11541173
CAS No.: 339590-73-7
M. Wt: 363.5 g/mol
InChI Key: HXMBKUTXMKATOZ-UHFFFAOYSA-N
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Description

2-heptyl-N-{4-[(E)-phenyldiazenyl]phenyl}cyclopropanecarboxamide is a complex organic compound that features a cyclopropane ring, a heptyl chain, and a phenyldiazenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-heptyl-N-{4-[(E)-phenyldiazenyl]phenyl}cyclopropanecarboxamide typically involves multiple stepsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature. large-scale synthesis would require optimization of the reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-heptyl-N-{4-[(E)-phenyldiazenyl]phenyl}cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or alcohol, while reduction could produce an alkane or amine.

Scientific Research Applications

Mechanism of Action

The mechanism by which 2-heptyl-N-{4-[(E)-phenyldiazenyl]phenyl}cyclopropanecarboxamide exerts its effects is not fully understood. it is likely to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. These interactions could modulate biochemical pathways and lead to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyclopropane derivatives and phenyldiazenyl-containing molecules. Examples include:

  • 2-heptyl-4-hydroxyquinoline
  • 4-heptyl-2-phenyl-1,3-dioxolane

Uniqueness

What sets 2-heptyl-N-{4-[(E)-phenyldiazenyl]phenyl}cyclopropanecarboxamide apart is its combination of a cyclopropane ring, a heptyl chain, and a phenyldiazenyl group. This unique structure may confer specific chemical and biological properties that are not found in other similar compounds .

Properties

CAS No.

339590-73-7

Molecular Formula

C23H29N3O

Molecular Weight

363.5 g/mol

IUPAC Name

2-heptyl-N-(4-phenyldiazenylphenyl)cyclopropane-1-carboxamide

InChI

InChI=1S/C23H29N3O/c1-2-3-4-5-7-10-18-17-22(18)23(27)24-19-13-15-21(16-14-19)26-25-20-11-8-6-9-12-20/h6,8-9,11-16,18,22H,2-5,7,10,17H2,1H3,(H,24,27)

InChI Key

HXMBKUTXMKATOZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1CC1C(=O)NC2=CC=C(C=C2)N=NC3=CC=CC=C3

Origin of Product

United States

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